molecular formula C26H32F2N2O6 B12318821 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel-

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel-

Cat. No.: B12318821
M. Wt: 506.5 g/mol
InChI Key: PUZDZDCDIGMZOZ-FBVLPHPLSA-N
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Description

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- is a complex organic compound with a unique structure that includes a piperidine ring, a fluorine atom, a hydroxyl group, and a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine and hydroxyl groups, and the esterification with phenylmethyl. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4S)-
  • 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel-

Uniqueness

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H32F2N2O6

Molecular Weight

506.5 g/mol

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/2C13H16FNO3/c2*14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h2*1-5,11-12,16H,6-9H2/t2*11-,12+/m10/s1

InChI Key

PUZDZDCDIGMZOZ-FBVLPHPLSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2.C1CN(C[C@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2.C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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